Predicted Lipophilicity (LogP) Places the Compound in a Unique Intermediate Range Among N,N‑Disubstituted β‑Alanines
The predicted LogP of 3‑[Methyl(propyl)amino]propanoic acid (hydrochloride salt) is −1.95, as reported by Fluorochem using a ChemAxon‑based calculation . This value is approximately 0.55 log units higher (i.e., ~3.5‑fold greater octanol/water partition) than the XLogP3‑AA of −2.5 for 3‑(dimethylamino)propanoic acid (the closest smaller tertiary‑amine analog) , and approximately 0.25 log units higher than the XLogP3‑AA of −2.2 for 3‑[ethyl(methyl)amino]propanoic acid . Conversely, it is approximately 0.15 log units higher than the XLogP3‑AA of −2.1 for the secondary‑amine analog 3‑(propylamino)propanoic acid , despite the latter possessing a two‑carbon‑shorter alkyl chain on the nitrogen. This non‑linear trend reflects the interplay between chain elongation and N‑methylation on apparent lipophilicity.
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP / XLogP3‑AA) |
|---|---|
| Target Compound Data | LogP ≈ −1.95 (calculated, ChemAxon method, HCl salt form) |
| Comparator Or Baseline | 3‑(Dimethylamino)propanoic acid: XLogP3‑AA = −2.5 ; 3‑[Ethyl(methyl)amino]propanoic acid: XLogP3‑AA = −2.2 ; 3‑(Propylamino)propanoic acid: XLogP3‑AA = −2.1 |
| Quantified Difference | ΔLogP = +0.55 vs. dimethyl; +0.25 vs. ethyl(methyl); +0.15 vs. propylamino |
| Conditions | Predicted/computed values; different algorithms (ChemAxon vs. PubChem XLogP3); direct experimental LogP not available. |
Why This Matters
The intermediate lipophilicity profile makes this compound a candidate for optimizing membrane permeability while retaining aqueous solubility, an important balance in CNS and intracellular drug target programs.
- [1] PubChem Compound Summary CID 239828. 3‑(Dimethylamino)propanoic acid. XLogP3‑AA = −2.5. View Source
- [2] PubChem Compound Summary CID 17910357. 3‑[Ethyl(methyl)amino]propanoic acid. XLogP3‑AA = −2.2. View Source
- [3] PubChem Compound Summary CID 13859969. 3‑(Propylamino)propanoic acid. XLogP3‑AA = −2.1. View Source
